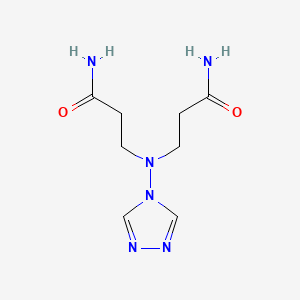
Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis-: is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected by a propanamide group. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and ability to reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
Chemistry: In chemistry, Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is used as a building block for the synthesis of various bioactive triazole-fused heterocycles. These heterocycles have applications in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. It has shown promise as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of various chemical intermediates and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and demethylases, by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole structure and have comparable biological activities.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also contains triazole rings and is used in the synthesis of coordination polymers.
Uniqueness: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual triazole rings provide versatility in chemical reactions and biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
131706-28-0 |
|---|---|
Molecular Formula |
C8H14N6O2 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |
InChI Key |
VNHCEUAHFHWUNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N(CCC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


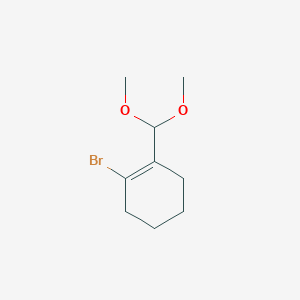

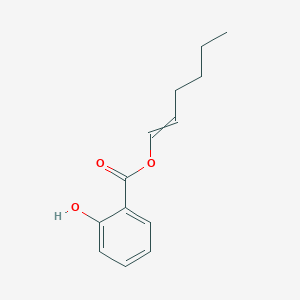
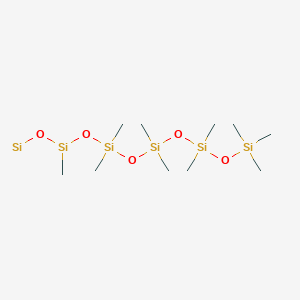
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
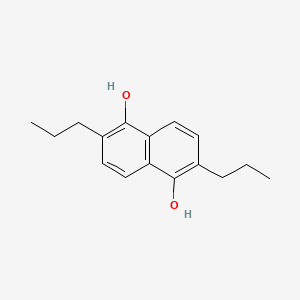
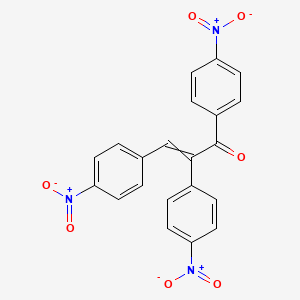
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
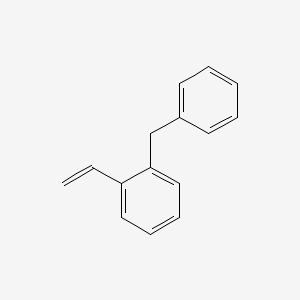
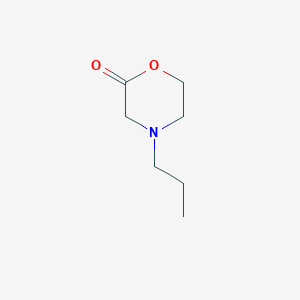
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
